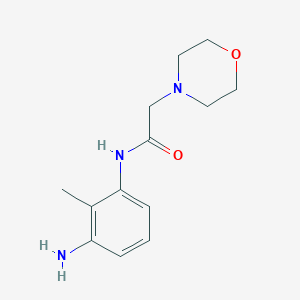![molecular formula C17H16FIN4O4 B8689425 (R)-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8689425.png)
(R)-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with multiple functional groups, including a dihydroxypropyl group, a fluoro-iodophenyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common approach is to start with a suitable pyrimidine precursor and introduce the dihydroxypropyl and fluoro-iodophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce reaction times. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro-iodophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield a ketone, while reduction of a nitro group can yield an amine.
科学研究应用
Chemistry
In chemistry, ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its unique structure may allow it to bind to specific proteins or enzymes, providing insights into their function and potential therapeutic applications.
Medicine
In medicinal chemistry, ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione may be investigated for its potential as a drug candidate. Its ability to interact with biological targets could make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
作用机制
The mechanism of action of ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: This compound shares the fluoro-substituted phenyl group but lacks the pyrido[2,3-d]pyrimidine core.
Dichloroaniline: This compound has a similar aromatic amine structure but with chlorine substituents instead of fluorine and iodine.
Uniqueness
®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is unique due to its combination of a pyrido[2,3-d]pyrimidine core with multiple functional groups, including a dihydroxypropyl group and a fluoro-iodophenyl group
属性
分子式 |
C17H16FIN4O4 |
|---|---|
分子量 |
486.24 g/mol |
IUPAC 名称 |
3-[(2R)-2,3-dihydroxypropyl]-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H16FIN4O4/c1-22-14(26)5-13(21-12-3-2-9(19)4-11(12)18)15-16(22)20-8-23(17(15)27)6-10(25)7-24/h2-5,8,10,21,24-25H,6-7H2,1H3/t10-/m1/s1 |
InChI 键 |
DCUAYYWRCHOBBW-SNVBAGLBSA-N |
手性 SMILES |
CN1C(=O)C=C(C2=C1N=CN(C2=O)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F |
规范 SMILES |
CN1C(=O)C=C(C2=C1N=CN(C2=O)CC(CO)O)NC3=C(C=C(C=C3)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B8689365.png)






![4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine](/img/structure/B8689404.png)
![Ethyl 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B8689411.png)


